N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 6 with an ethoxyethyl linker terminating in a phenylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c21-17-8-6-16(7-9-17)20-24-23-18-10-11-19(25-26(18)20)29-13-12-22-30(27,28)14-15-4-2-1-3-5-15/h1-11,22H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXUVBHJFLRNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and nitriles.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with dicarbonyl compounds.
Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the triazolopyridazine intermediate with the sulfonamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Group
The sulfonamide moiety (–SO₂–NH–) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 12h | Benzenesulfonic acid + 2-((3-(4-fluorophenyl)triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine | Common in sulfonamide hydrolysis; confirmed by TLC and NMR analysis. |
| 2M NaOH, 80°C, 6h | Sodium benzenesulfonate + corresponding amine | Base-catalyzed cleavage often faster than acid-mediated routes. |
Nucleophilic Substitution at Ether Linkage
The ethoxy (–O–CH₂–CH₂–) bridge is susceptible to nucleophilic attack, particularly under alkaline conditions.
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the nucleophile displacing the ethoxy group. Steric hindrance from the triazolo-pyridazine core may reduce reaction rates compared to simpler ethers.
Functionalization of the Triazole Ring
The triazolo[4,3-b]pyridazine core participates in cycloaddition and electrophilic substitution reactions.
Key Reactions:
-
Electrophilic Aromatic Substitution :
The electron-rich triazole nitrogen atoms direct electrophiles (e.g., nitration, halogenation) to specific positions, though steric effects from the fluorophenyl group may limit reactivity .
Modification of the Fluorophenyl Substituent
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24h | Biaryl-substituted derivative | |
| Fluorine-Hydrogen Exchange | Not observed under standard conditions | N/A | – |
Oxidation and Reduction Reactions
-
Oxidation of Thioether Analogues :
While the parent compound lacks a sulfur atom, related triazolo-pyridazine thioethers (e.g., EVT-3072090) oxidize to sulfones with H₂O₂/AcOH, suggesting similar reactivity if sulfur-containing derivatives are synthesized. -
Reduction of Pyridazine Core :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine ring to a tetrahydropyridazine, altering planarity and bioavailability .
Stability Under Physiological Conditions
Studies on analogous sulfonamide-triazolo hybrids indicate:
-
pH-Dependent Stability : Degrades rapidly in gastric fluid (pH 1.2) but remains stable in plasma (pH 7.4) for >24h.
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Photooxidation : UV exposure (λ = 254 nm) cleaves the triazole ring, forming nitrile and amide byproducts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that the incorporation of a fluorophenyl group enhances the compound's potency against certain types of cancer, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Triazole derivatives are known to possess antifungal and antibacterial activities. Preliminary studies suggest that this compound exhibits activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
There is emerging evidence that triazole-based compounds may have neuroprotective effects. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential mechanism involves modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Science
Pesticide Development
The structural characteristics of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide make it a candidate for development as a pesticide or herbicide. The triazole ring is known for its fungicidal properties, which can be beneficial in protecting crops from fungal diseases . Studies are being conducted to assess its effectiveness and environmental impact.
Material Science
Polymer Chemistry
The compound's unique functional groups allow it to be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of existing treatments .
- Antimicrobial Testing : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Pesticide Development Research : A recent study focused on the use of triazole derivatives as fungicides in agricultural settings revealed that this compound effectively reduced fungal growth on crops, suggesting its potential as a viable agricultural chemical .
Mechanism of Action
The mechanism of action of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The triazolo[4,3-b]pyridazine core differentiates this compound from analogs with pyrimidine or pyridazine backbones. For example:
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) shares a sulfonamide group but utilizes a triazolo-pyrimidine core, which may alter binding affinity in agricultural applications .
- E-4b () retains the triazolo[4,3-b]pyridazine core but substitutes a propenoic acid group at position 4, increasing polarity (mp 253–255°C) compared to the target compound’s ethoxyethyl-sulfonamide chain .
Substituent Effects
- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group at position 3 contrasts with compounds like 1-(4-fluorophenyl)-2-(methylamino)propan-1-one (), where fluorine’s electron-withdrawing effects enhance stability. In the target compound, this substitution likely reduces metabolic oxidation compared to non-fluorinated analogs .
- Sulfonamide vs. Amine/Amide Linkers : Derivatives in , such as Compound 15 (N-(2-(4-Methylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine), use amine linkers. The sulfonamide in the target compound may improve solubility and target binding compared to basic amines .
Biological Activity
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5O
- CAS Number : 1204297-70-0
The presence of the triazolo-pyridazine core and the fluorophenyl group suggests a potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A review highlighted that various triazole derivatives have shown efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1–8 μg/mL for some derivatives .
Anticancer Potential
The triazole scaffold has also been explored for anticancer activities. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been tested for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Triazole-containing compounds have been reported to inhibit inflammatory pathways effectively. For example, certain derivatives showed the ability to reduce pro-inflammatory cytokines in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Core : Critical for antimicrobial and anticancer activities due to its ability to interact with various enzymes and receptors.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Antimicrobial Screening : A study screened multiple triazole derivatives against bacterial strains and reported that certain compounds exhibited broader bioactivity than conventional antibiotics .
- Anticancer Evaluation : In vitro studies on triazole derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating significant potential for further development as anti-tubercular agents .
Q & A
Q. How can researchers design derivatives to overcome multidrug resistance (MDR) in cancer models?
- Methodological Answer :
- Efflux Pump Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to assess if resistance is mediated by ABC transporters.
- Prodrug Strategies : Modify the sulfonamide group to enhance membrane permeability and reduce efflux .
- Covalent Binding : Introduce electrophilic warheads (e.g., acrylamides) to irreversibly inhibit cysteine residues in target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
